molecular formula C21H29N3O3 B5222119 N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide

N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide

Cat. No. B5222119
M. Wt: 371.5 g/mol
InChI Key: JJGJLCUZAOPKCL-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide is a chemical compound with potential applications in scientific research. This compound has gained attention due to its unique structure and potential biological activities.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide involves the modulation of GABA receptors. GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors are important targets for the treatment of anxiety, depression, and epilepsy. N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide have been studied in animal models. This compound has been shown to reduce anxiety-like behavior, increase the threshold for seizures, and exert antidepressant effects. It has also been reported to modulate the levels of various neurotransmitters, including GABA, glutamate, and serotonin.

Advantages and Limitations for Lab Experiments

N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in good yields. It has also been shown to exhibit potent biological activities in animal models, making it a promising candidate for further research. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide. One direction could be to investigate its potential as a therapeutic agent for neurological disorders, such as anxiety, depression, and epilepsy. Another direction could be to explore its mechanism of action in more detail, including its interactions with GABA receptors and other neurotransmitter systems. Additionally, further studies could be conducted to optimize the synthesis method and improve the solubility and pharmacokinetic properties of this compound.

Synthesis Methods

The synthesis of N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide involves the reaction of cycloheptylamine with 2-(2-methoxyphenyl)ethyl isocyanate to form the intermediate compound. This intermediate is then reacted with ethyl chloroacetate and sodium hydroxide to yield the final product. The synthesis of this compound has been reported in the literature, and the purity and yield of the product have been characterized using various analytical techniques.

Scientific Research Applications

N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide has potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and neuroscience. This compound has been reported to exhibit anticonvulsant, anxiolytic, and antidepressant activities in animal models. It has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are important targets for the treatment of neurological disorders.

properties

IUPAC Name

N-cycloheptyl-3-[5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-26-18-11-7-6-8-16(18)12-14-20-23-24-21(27-20)15-13-19(25)22-17-9-4-2-3-5-10-17/h6-8,11,17H,2-5,9-10,12-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGJLCUZAOPKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC2=NN=C(O2)CCC(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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